6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a phthalazine moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the reaction of 3,4-dimethylphenylhydrazine with phthalic anhydride to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate and ammonium acetate under reflux conditions to yield the desired triazolophthalazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazolophthalazine derivatives.
Substitution: Formation of substituted triazolophthalazine derivatives.
Scientific Research Applications
6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazines: Studied for their potential as kinase inhibitors and anticancer agents.
Uniqueness
6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the 3,4-dimethylphenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C17H14N4 |
---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C17H14N4/c1-11-7-8-13(9-12(11)2)16-14-5-3-4-6-15(14)17-19-18-10-21(17)20-16/h3-10H,1-2H3 |
InChI Key |
CFZYPRZWWYLAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN=C3C4=CC=CC=C42)C |
Origin of Product |
United States |
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